REACTION_SMILES
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[Al+3:16].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[F:1][C:2]([O:3][c:4]1[c:5]([C:10]([CH3:11])=[O:12])[cH:6][cH:7][cH:8][cH:9]1)([F:13])[F:14].[H-:15].[H-:18].[H-:19].[H-:20].[Li+:17].[OH2:21]>>[F:1][C:2]([O:3][c:4]1[c:5]([CH:10]([CH3:11])[OH:12])[cH:6][cH:7][cH:8][cH:9]1)([F:13])[F:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccccc1OC(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(O)c1ccccc1OC(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |